Dual Pharmacological Activity Profile vs. Single-Target Comparators 2-PMPA and LY354740
PBDA is distinguished from the potent GCPII inhibitor 2-PMPA and the group II mGluR agonist LY354740 by its dual mechanism of action. PBDA acts as both a GCPII inhibitor and an mGluR3-selective agonist [1]. In contrast, 2-PMPA is reported as a selective GCPII inhibitor (IC50 0.3 nM) with no reported mGluR3 activity, and LY354740 is a group II agonist (mGluR2/3 EC50s of 5.1 and 24.3 nM, respectively) with no reported GCPII inhibitory activity [2]. This dual action enables PBDA to simultaneously elevate extracellular NAAG and directly stimulate mGluR3.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | GCPII Inhibition (qualitative) AND mGluR3 Agonism (qualitative) |
| Comparator Or Baseline | 2-PMPA: GCPII Inhibition only (IC50 0.3 nM); LY354740: mGluR2/3 Agonism only (EC50 5.1/24.3 nM) |
| Quantified Difference | Qualitative presence of a second, distinct mechanism not found in comparators. |
| Conditions | Based on reported product specifications and literature. |
Why This Matters
For researchers investigating the integrated effects of NAAG elevation and mGluR3 activation, PBDA is the sole tool compound, whereas 2-PMPA or LY354740 would address only one half of the pathway.
- [1] Santa Cruz Biotechnology. PBDA (CAS 229472-51-9) Product Page. Available at: https://www.scbio.cn/fr/p/pbda-229472-51-9 View Source
- [2] LabClinics. LY354740 Product Page. Available at: https://shop.labclinics.com/ly354740.html View Source
